Pyrazolo[1,5-a]pyrimidine derivative 21
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 21 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. One common synthetic route includes the condensation of pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are usually carried out under reflux conditions .
For industrial production, scalable methods have been developed to ensure reproducibility and efficiency. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and yield .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolo[1,5-a]pyrimidine N-oxides, while reduction can yield pyrazolo[1,5-a]pyrimidine amines .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 21 has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 21 involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 21 can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but share similar chemical properties and applications.
Imidazo[1,2-a]pyrimidines: These derivatives have an imidazole ring fused to a pyrimidine ring and are known for their biological activities.
Triazolo[1,5-a]pyrimidines: These compounds contain a triazole ring fused to a pyrimidine ring and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the ability to undergo diverse chemical transformations, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H22F2N6S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-tert-butyl-5-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H22F2N6S/c1-22(2,3)21-28-27-20(31-21)15-12-25-30-10-8-18(26-19(15)30)29-9-4-5-17(29)14-11-13(23)6-7-16(14)24/h6-8,10-12,17H,4-5,9H2,1-3H3 |
InChI Key |
ZSOVHNMIBOQEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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